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6-Caffeoyl-D-glucose - 10066-92-9

6-Caffeoyl-D-glucose

Catalog Number: EVT-15316780
CAS Number: 10066-92-9
Molecular Formula: C15H18O9
Molecular Weight: 342.30 g/mol
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Product Introduction

Overview

6-Caffeoyl-D-glucose is a phenolic compound classified under hydroxycinnamic acid glycosides. It is formed by the esterification of caffeic acid with D-glucose, specifically at the 6-position of the glucose molecule. This compound is recognized for its potential health benefits and biological activities, including antioxidant properties and possible roles in various metabolic processes.

Source

6-Caffeoyl-D-glucose is commonly found in various plant species, particularly in fruits and vegetables. It has been isolated from plants such as Prunus buergeriana and Picrorhiza kurroa, among others. The compound's presence in these plants contributes to their medicinal properties, often utilized in traditional medicine.

Classification

This compound belongs to the class of organic compounds known as hydroxycinnamic acid glycosides. Hydroxycinnamic acids are a group of phenolic compounds that include caffeic acid, ferulic acid, and coumaric acid. 6-Caffeoyl-D-glucose is specifically categorized as a caffeoyl derivative due to the presence of the caffeoyl group.

Synthesis Analysis

Methods

The synthesis of 6-Caffeoyl-D-glucose can be achieved through various methods, including:

  1. Direct Esterification: This involves reacting D-glucose with caffeic acid in the presence of an acid catalyst. The reaction typically requires heating and may involve solvent systems to facilitate the process.
  2. Enzymatic Synthesis: Enzymes such as glycosyltransferases can be utilized to catalyze the formation of glycosidic bonds between glucose and caffeic acid, offering a more selective and environmentally friendly approach.

Technical Details

  • Reaction Conditions: The direct esterification method usually requires temperatures around 60-80°C and can take several hours to complete.
  • Purification: Post-synthesis, purification techniques such as high-performance liquid chromatography (HPLC) or column chromatography are commonly employed to isolate the desired product from unreacted materials and by-products.
Molecular Structure Analysis

Structure

The molecular structure of 6-Caffeoyl-D-glucose consists of a D-glucose moiety linked to a caffeoyl group at the 6-position. The chemical formula is C15H18O9C_{15}H_{18}O_9, with a molecular weight of approximately 342.30 g/mol.

Data

  • Molecular Weight: 342.30 g/mol
  • Chemical Formula: C15H18O9C_{15}H_{18}O_9
  • Structural Representation: The structure features a glucose ring with a caffeoyl group attached via an ester bond at the C-6 position.
Chemical Reactions Analysis

Reactions

6-Caffeoyl-D-glucose can participate in various chemical reactions:

  1. Hydrolysis: In acidic or enzymatic conditions, it can be hydrolyzed back into glucose and caffeic acid.
  2. Oxidation: The phenolic hydroxyl groups can undergo oxidation, leading to different derivatives or degradation products.
  3. Reduction: Reduction reactions may convert the carbonyl group of the caffeoyl moiety into an alcohol.

Technical Details

  • Hydrolysis Conditions: Typically requires acidic conditions (e.g., HCl) or specific enzymes such as glucosidases.
  • Oxidation Agents: Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Mechanism of Action

Process

The mechanisms by which 6-Caffeoyl-D-glucose exerts its biological effects primarily involve its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. Additionally, it may modulate signaling pathways related to inflammation and metabolism.

Data

  • Antioxidant Activity: Studies have shown that compounds like 6-Caffeoyl-D-glucose exhibit significant free radical scavenging abilities.
  • Metabolic Effects: Research indicates potential roles in glucose metabolism regulation and anti-inflammatory responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point is around 326 °C.
  • Solubility: Generally soluble in polar solvents such as methanol and ethanol.

Chemical Properties

  • pKa Values: Reflects acidic dissociation constants relevant for understanding its behavior in biological systems.
  • Stability: Relatively stable under neutral pH but may degrade under extreme conditions (high temperature or strong acids).
Applications

Scientific Uses

  1. Pharmacology: Investigated for its potential therapeutic effects against oxidative stress-related diseases.
  2. Food Industry: Used as a natural antioxidant in food preservation due to its ability to inhibit lipid peroxidation.
  3. Cosmetics: Incorporated into formulations for its skin-protective properties against UV damage.
Biosynthesis and Metabolic Pathways of 6-Caffeoyl-D-glucose

Shikimate Pathway Precursors and Phenylpropanoid Metabolism

6-Caffeoyl-D-glucose originates from the shikimate pathway, which generates aromatic amino acids in plants. Phenylalanine, a primary product of this pathway, undergoes deamination by phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid [5] [8]. This intermediate is hydroxylated to p-coumaric acid, which is then oxidized to caffeic acid via the action of cytochrome P450-dependent monooxygenases (CYP73A, CYP98A) [5] [7]. Caffeic acid serves as the direct acyl donor for 6-caffeoyl-D-glucose formation. Concurrently, the glucose moiety is activated through the synthesis of UDP-glucose from sucrose or hexose phosphates [3] [8]. The convergence of these pathways provides the substrates for esterification reactions.

Key Metabolic Divergence: Unlike chlorogenic acid (caffeoylquinic acid), where caffeoyl binds to an organic acid, 6-caffeoyl-D-glucose involves esterification to a hexose sugar [7]. This difference influences solubility, subcellular localization, and biological functions.

Enzymatic Mechanisms of Caffeoyl Transferase Activity

The acyl transfer to glucose is catalyzed by acyltransferases, primarily from the BAHD family. These enzymes use caffeoyl-CoA as the activated donor, generated from caffeic acid and CoA by 4-coumaroyl-CoA ligase (4CL) [5]. BAHD acyltransferases feature a conserved HXXXD motif for acyl-CoA binding and a DFGWG motif for substrate recognition [6]. Structural studies reveal that the catalytic histidine residue facilitates nucleophilic attack by the 6-OH group of glucose on the thioester carbonyl of caffeoyl-CoA, yielding 6-caffeoyl-D-glucose [6] [8].

Table 1: Enzymes Catalyzing Key Steps in 6-Caffeoyl-D-glucose Biosynthesis

Enzyme ClassRepresentative EnzymesFunctionCofactors/Substrates
4-Coumarate-CoA Ligase (4CL)Os4CL (from Oryza sativa)Activates caffeic acid to caffeoyl-CoAATP, CoA, Mg²⁺
BAHD AcyltransferaseAtCAT1 (Arabidopsis thaliana)Transfers caffeoyl group to glucoseCaffeoyl-CoA, UDP-glucose
UDP-Glucosyltransferase (UGT)UGT71C1 (Arabidopsis thaliana)Glucosylates caffeic acidUDP-glucose

Regiospecificity Determinants: Mutagenesis studies on BAHD enzymes indicate that hydrophobic residues in the active site pocket (e.g., phenylalanine, leucine) orient glucose to favor C-6 over C-3 or C-4 acylation [6]. This specificity minimizes nonproductive hydrolysis of caffeoyl-CoA [5].

Role of UDP-Glucosyltransferases in Regiospecific Acylation

UDP-glucosyltransferases (UGTs) of family GT-1 (e.g., UGT71C1 in Arabidopsis) initially glucosylate caffeic acid at its carboxyl group, forming 1-O-caffeoyl-β-D-glucose [3] [8]. This glucose ester acts as a biosynthetic intermediate for transacylation to other acceptors. Crucially, UGT-mediated glucosylation precedes BAHD-catalyzed acyl migration to the C-6 position. The PSPG (plant secondary product glycosyltransferase) motif in UGTs recognizes the planar structure of caffeic acid, while solvent-exposed loops govern sugar donor specificity [3] [10].

Kinetic Evidence: Recombinant UGT71C1 shows a Km of 28 µM for caffeic acid and 112 µM for UDP-glucose, with a catalytic efficiency (kcat/Km) 5-fold higher than for p-coumaric acid [3]. This selectivity ensures preferential flux toward caffeoyl conjugates.

Comparative Biosynthesis with Related Hydroxycinnamoyl Hexose Esters

6-Caffeoyl-D-glucose belongs to a broader class of hydroxycinnamoyl hexose esters with distinct regiospecific modifications:

  • Caffeoylquinic Acids (CQAs): Quinic acid serves as the acyl acceptor, yielding isomers like chlorogenic acid (5-CQA). Biosynthesis involves HCT (hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase), a serine carboxypeptidase-like acyltransferase (SCPL-AT) [7].
  • Anthocyanin Decorations: Anthocyanins like cyanidin-3-O-glucoside undergo 6''-O-acylation with caffeoyl-CoA via anthocyanin acyltransferases (e.g., R06801 in KEGG) [1].
  • Scopolin: Scopoletin (a coumarin) is glucosylated at its 7-OH group by pathogen-induced UGTs (e.g., TOGT in tobacco) [10].

Properties

CAS Number

10066-92-9

Product Name

6-Caffeoyl-D-glucose

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C15H18O9

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C15H18O9/c16-6-11(19)14(22)15(23)12(20)7-24-13(21)4-2-8-1-3-9(17)10(18)5-8/h1-6,11-12,14-15,17-20,22-23H,7H2/b4-2+/t11-,12+,14+,15+/m0/s1

InChI Key

QJLOZYUVIYIABJ-ALMBQQNPSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OCC(C(C(C(C=O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O

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